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Compound of Interest

Compound Name: IT-143A

Cat. No.: B15559680 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to

minimize the degradation of miR-143 during sample preparation. Adherence to these protocols

is crucial for accurate and reproducible downstream analyses, such as RT-qPCR and next-

generation sequencing.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
Q1: My miR-143 levels are consistently low or undetectable. Is this due to degradation?

Low or undetectable miR-143 levels can result from several factors, including but not limited to,

degradation. Other potential causes include inefficient extraction, issues with reverse

transcription or PCR amplification, or naturally low expression in the sample type.

Troubleshooting Steps:

Assess RNA Quality: Before proceeding with downstream applications, it is critical to assess

the quality and integrity of your total RNA prep. While miRNAs are more stable than mRNA,

overall RNA quality can be an indicator of sample handling.

Use RNase Inhibitors: Ensure that RNase inhibitors are included in your lysis buffer and

other relevant solutions to prevent enzymatic degradation of RNA.[1]
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Optimize Extraction Method: The choice of RNA isolation method can significantly impact

miRNA yield. Commercial kits designed for small RNA isolation are recommended. The

Trizol/TRI-Reagent based method is a robust and reproducible option for isolating miRNAs.

[2][3]

Check for PCR Inhibitors: Contaminants from the sample matrix or the extraction process

can inhibit downstream enzymatic reactions. If you suspect inhibitors, try diluting your RNA

sample before analysis.

Review qPCR Protocol: Ensure your qPCR primers and probes for miR-143 are specific and

that the cycling conditions are optimal.[4]

Q2: What is the best way to store my samples to prevent miR-143 degradation?

Proper storage is paramount for preserving miRNA integrity. The recommended storage

conditions depend on the duration of storage.

Short-term storage: For temporary storage during sample collection and processing, keeping

samples on ice is recommended.[5]

Long-term storage: For long-term preservation, storing samples at -80°C is the gold standard

for both biological specimens and purified RNA.[2][6][7] Studies have shown that miRNAs

are stable for years at this temperature.[6]

Q3: How many freeze-thaw cycles can my samples tolerate before miR-143 degrades?

It is a universal best practice to minimize freeze-thaw cycles. Each cycle can contribute to RNA

degradation. When possible, aliquot samples into single-use volumes before freezing to avoid

repeated thawing of the entire sample.[8] While some miRNAs have shown robustness to a few

freeze-thaw cycles, it is a significant source of variability.

Q4: I work with blood samples (plasma/serum). What are the critical initial steps to protect miR-

143?

The pre-analytical phase is critical for blood-derived miRNA analysis.
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Prompt Processing: Process blood samples as soon as possible after collection, ideally

within two hours.[5]

Anticoagulant Choice: For plasma, use EDTA- or citrate-treated tubes. Heparin is not

recommended as it can inhibit downstream enzymatic reactions like PCR.

Prevent Hemolysis: Hemolysis can release intracellular miRNAs, altering the circulating

miRNA profile. Centrifuge samples appropriately to separate plasma/serum from blood cells.

Q5: Are there any specific reagents I should use to enhance miR-143 stability?

Several commercial reagents are available to stabilize RNA in biological samples.

RNA Stabilization Reagents: Reagents like RNAlater® can be used to preserve RNA integrity

in fresh tissues, preventing the need for immediate processing or snap-freezing.

Lysis Buffers with Denaturants: Most commercial RNA extraction kits include lysis buffers

containing strong denaturing agents, such as guanidinium thiocyanate, which inactivate

RNases and protect RNA from degradation.[7]

Quantitative Data Summary
The stability of miRNAs is influenced by storage temperature and duration. While specific data

for miR-143 is limited, the following tables summarize findings for general miRNA stability,

which can be extrapolated to miR-143.

Table 1: Effect of Storage Temperature on miRNA Stability in Plasma
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Storage
Temperature

Duration miRNA Stability Reference

-80°C Up to 4 years Stable [6]

-20°C Up to 3 months
Acceptable for short-

term
[5]

4°C Up to 2 hours Stable [5]

Room Temperature

(25°C)
Up to 2 hours Stable [5]

Table 2: Impact of Freeze-Thaw Cycles on miRNA Levels

Number of Freeze-Thaw
Cycles

Effect on miRNA Levels Recommendation

1-4 cycles
Minimal to some effect

depending on the miRNA

Aliquot samples to avoid

cycles

>4 cycles Increased risk of degradation Avoid

Experimental Protocols
Protocol 1: Collection and Processing of Plasma for miR-143 Analysis

Blood Collection: Collect whole blood in EDTA-treated tubes.

Initial Centrifugation: Within 2 hours of collection, centrifuge the blood at a low speed (e.g.,

1,000-1,300 x g) for 10 minutes at 4°C to separate plasma from blood cells.[5]

Plasma Transfer: Carefully transfer the supernatant (plasma) to a new RNase-free tube,

being cautious not to disturb the buffy coat.

Second Centrifugation: Centrifuge the plasma at a higher speed (e.g., 10,000 x g) for 10

minutes at 4°C to remove any remaining cellular debris and platelets.
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Aliquoting and Storage: Aliquot the cleared plasma into single-use RNase-free tubes and

store immediately at -80°C.

Protocol 2: Total RNA Isolation (including miRNA) from Plasma using a Column-Based Kit

This is a generalized protocol. Always refer to the specific manufacturer's instructions for your

chosen kit.

Lysis: Thaw the plasma sample on ice. Add the manufacturer-provided lysis buffer, which

typically contains RNase inhibitors. Vortex to mix.

Precipitation: Add a precipitation solution (often ethanol or isopropanol) to the lysate to

facilitate RNA binding to the column.

Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the silica

membrane.

Washing: Perform a series of wash steps with the provided wash buffers to remove proteins

and other contaminants.

Elution: Elute the purified total RNA (including miR-143) from the column using an RNase-

free elution buffer or water.

Quantification and Quality Control: Determine the RNA concentration and purity using a

spectrophotometer. Assess integrity if necessary.

Storage: Store the eluted RNA at -80°C.
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Caption: Workflow for miR-143 preservation from blood collection to analysis.
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Caption: Troubleshooting logic for low miR-143 signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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